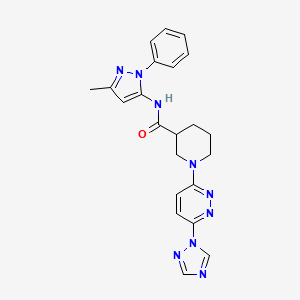
N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known as BMTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BMTA belongs to the class of thiomorpholines, which are heterocyclic compounds that contain a sulfur atom in their ring structure.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide binds to the active site of the proteasome, preventing the degradation of ubiquitinated proteins and leading to the accumulation of misfolded and damaged proteins. This accumulation induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), leading to the induction of apoptosis.
Biochemische Und Physiologische Effekte
N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide in lab experiments is its specificity for the proteasome, which allows for the selective inhibition of protein degradation. Additionally, N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has limitations in terms of its solubility and stability, which can affect its effectiveness in vivo. Further studies are needed to address these limitations and optimize the use of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide. One area of research is the optimization of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide as a therapeutic agent for cancer treatment. This includes the development of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide analogs with improved solubility and stability, as well as the investigation of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide in combination with other chemotherapeutic agents. Another area of research is the exploration of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the potential of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide in these areas.
Synthesemethoden
The synthesis of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide involves the reaction of 2-methyl-3,5-dioxothiomorpholine-4-carboxylic acid with benzylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound is then acetylated using acetic anhydride to yield N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide. The purity of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been studied for its potential as a therapeutic agent in various scientific research fields. One of the main applications of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is in cancer research. Studies have shown that N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death, through the activation of caspases. N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Additionally, N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been shown to enhance the cytotoxicity of chemotherapeutic agents such as cisplatin and doxorubicin in cancer cells.
Eigenschaften
IUPAC Name |
N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-14(19)16(13(18)9-20-10)8-12(17)15-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHGJDUSLNRBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-{3-[(methylsulfonyl)amino]phenyl}-5-thien-2-yl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B2793670.png)

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2793674.png)
![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2793675.png)


![N-(2-methoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2793680.png)




![2-Chloro-N-(5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl)propanamide](/img/structure/B2793690.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793692.png)
![3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2793693.png)